Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine
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Overview
Description
Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine is a chemical compound with the molecular formula C₉H₂₀N₂S and a molecular weight of 188.33 g/mol . This compound is characterized by the presence of a thiolane ring, which is a five-membered sulfur-containing ring, attached to a dimethylaminopropyl group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine can be synthesized through a multi-step process. One common method involves the reaction of dimethylamine with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiolane derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .
Scientific Research Applications
Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features but different functional groups.
Thiolan-3-yl derivatives: Compounds containing the thiolane ring but with different substituents.
Uniqueness
Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine is unique due to its specific combination of the thiolane ring and the dimethylaminopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H20N2S |
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Molecular Weight |
188.34 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(thiolan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H20N2S/c1-11(2)6-3-5-10-9-4-7-12-8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
MMQCWNRGQZDUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1CCSC1 |
Origin of Product |
United States |
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